molecular formula C19H19FN6O2 B2566284 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014074-82-8

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2566284
CAS RN: 1014074-82-8
M. Wt: 382.399
InChI Key: DKSODGCEFZOHQC-UHFFFAOYSA-N
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H19FN6O2 and its molecular weight is 382.399. The purity is usually 95%.
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Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

8-Benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, closely related to the queried compound, have been researched for their potential as multitarget drugs for neurodegenerative diseases. These compounds show promise due to their action as dual-target-directed A1/A2A adenosine receptor antagonists and their ability to inhibit monoamine oxidases (MAO). These properties suggest potential for both symptomatic and disease-modifying treatment in neurodegenerative diseases (Brunschweiger et al., 2014).

Cytotoxic Activity in Cancer Research

Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the queried compound, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Several of these compounds have shown potent cytotoxic properties, suggesting potential applications in cancer treatment (Deady et al., 2003).

Anticonvulsant Activity

Research into similar compounds, such as imidazo[4,5-d]-1,2,3-triazine and pyrazolo[3,4-d]-1,2,3-triazine analogues, has shown potential anticonvulsant activity. These studies provide insights into the development of new anticonvulsant drugs, which could be beneficial for conditions like epilepsy (Kelley et al., 1995).

Synthesis of 4H-Benzopyran Derivatives

Research involving N,N-dimethylamino-functionalized basic ionic liquids in the synthesis of 4H-benzo[b]pyran derivatives under solvent-free conditions has shown the effectiveness of these compounds in facilitating efficient chemical reactions. This research contributes to the development of environmentally friendly and economically viable synthesis methods (Chen et al., 2009).

Metal-Mediated Base Pairs in Biochemistry

Studies on metal complexes of 6-pyrazolylpurine derivatives, which are structurally related to the queried compound, have contributed to understanding the role of metal-mediated base pairs in biochemical processes. These studies are significant in the field of bioinorganic chemistry, particularly in understanding DNA interactions and structure (Sinha et al., 2015).

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-1-[(4-fluorophenyl)methyl]-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2/c1-11-9-12(2)26(22-11)18-21-16-15(23(18)3)17(27)25(19(28)24(16)4)10-13-5-7-14(20)8-6-13/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSODGCEFZOHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16854903

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